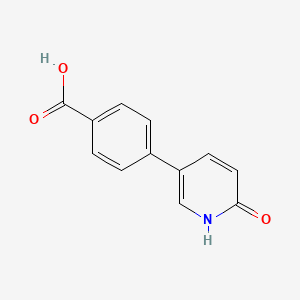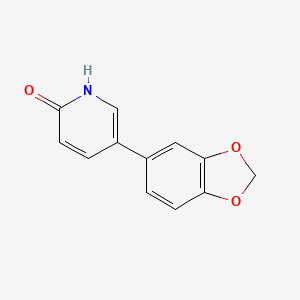
2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine, 95%
Übersicht
Beschreibung
2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine, also known as 2-HMP, is a pyridine-based compound that is used in a variety of scientific research applications. It has a molecular weight of 222.3 g/mol and a melting point of 204-206°C. 2-HMP is a colorless solid with a faint odor. It is soluble in water, ethanol, and other organic solvents.
Wirkmechanismus
2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine, 95% is thought to act as a Lewis base, forming a coordination complex with a metal cation. This complex is then able to catalyze a variety of organic reactions.
Biochemical and Physiological Effects
2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine, 95% has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine, 95% is a relatively versatile compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is relatively expensive and can be difficult to obtain.
Zukünftige Richtungen
The future of 2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine, 95% research is wide open. It could be used to develop new drugs and pharmaceuticals, as well as new catalysts and corrosion inhibitors. It could also be used to synthesize new compounds and explore new coordination complexes. Additionally, further research could be done to explore the biochemical and physiological effects of 2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine, 95%, as well as its potential uses in other areas of science.
Synthesemethoden
2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine, 95% is synthesized by a condensation reaction between 4-methoxy-3-methylphenol and pyridine-2-carbaldehyde. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 60-70°C. The product is then purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine, 95% is a versatile compound that is used in a variety of scientific research applications. It is used as a building block for the synthesis of other compounds, such as quinolines, pyridines, and pyrrolidines. It is also used as a ligand in coordination complexes, as a catalyst in organic reactions, and as a corrosion inhibitor. 2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine, 95% has also been used in the synthesis of various drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-10(3-4-12(9)16-2)11-5-6-14-13(15)8-11/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJPALQIGWZEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=O)NC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682785 | |
| Record name | 4-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(4-methoxy-3-methylphenyl)pyridine | |
CAS RN |
1261972-55-7 | |
| Record name | 2(1H)-Pyridinone, 4-(4-methoxy-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261972-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















